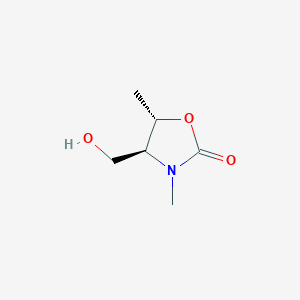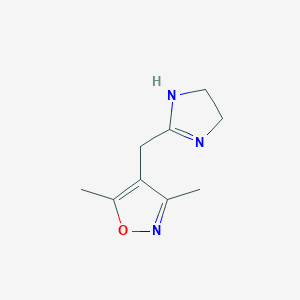
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole is a heterocyclic compound that features both imidazole and isoxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and isoxazole moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylisoxazole with a suitable imidazole precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring, converting it into more saturated derivatives.
Substitution: Both the imidazole and isoxazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.
科学研究应用
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition and catalysis. The isoxazole ring can interact with biological membranes, affecting cell signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
相似化合物的比较
4,5-Dihydro-1H-imidazole: Shares the imidazole ring but lacks the isoxazole moiety.
3,5-Dimethylisoxazole: Contains the isoxazole ring but lacks the imidazole moiety.
4,5-Diphenyl-1H-imidazole: Similar imidazole structure but with different substituents.
Uniqueness: 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole is unique due to the combination of both imidazole and isoxazole rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H13N3O/c1-6-8(7(2)13-12-6)5-9-10-3-4-11-9/h3-5H2,1-2H3,(H,10,11) |
InChI 键 |
TYRVWVIGNFMCML-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)CC2=NCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
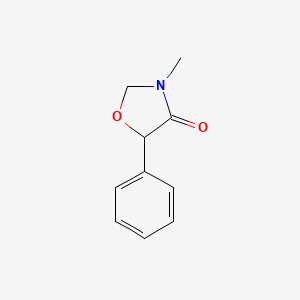
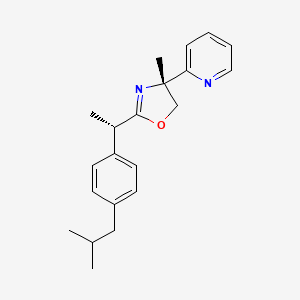
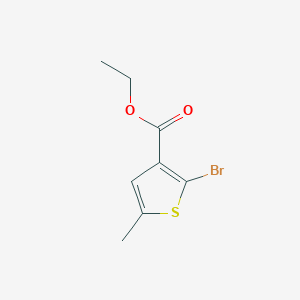

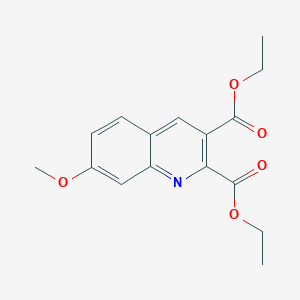

![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
